N-Methyl-N-(3-tolyl)methanesulphonamide

Crystallography Solid‑State Chemistry Polymorph Screening

N-Methyl-N-(3-tolyl)methanesulphonamide (also indexed as N-methyl-1-(3-methylphenyl)methanesulfonamide; CAS 14819-39-7) is a tertiary sulfonamide featuring a methanesulfonyl core, an N-methyl group, and an N-(3-methylphenyl) (meta‑tolyl) substituent, giving it the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g·mol⁻¹. It belongs to the N‑methyl‑N‑tolyl‑methanesulfonamide regioisomer series and is supplied primarily as a research intermediate with a typical purity specification of ≥95%.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B8657226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(3-tolyl)methanesulphonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(C)S(=O)(=O)C
InChIInChI=1S/C9H13NO2S/c1-8-5-4-6-9(7-8)10(2)13(3,11)12/h4-7H,1-3H3
InChIKeyRPOSUDVWEHYABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-(3-tolyl)methanesulphonamide (CAS 14819-39-7) — Sourcing Guide and Compound-Class Positioning for Research Procurement


N-Methyl-N-(3-tolyl)methanesulphonamide (also indexed as N-methyl-1-(3-methylphenyl)methanesulfonamide; CAS 14819-39-7) is a tertiary sulfonamide featuring a methanesulfonyl core, an N-methyl group, and an N-(3-methylphenyl) (meta‑tolyl) substituent, giving it the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g·mol⁻¹ . It belongs to the N‑methyl‑N‑tolyl‑methanesulfonamide regioisomer series and is supplied primarily as a research intermediate with a typical purity specification of ≥95% . The meta‑tolyl substitution pattern imparts distinct conformational properties—most notably an anti orientation of the N–H bond relative to the methyl substituent—that directly influence hydrogen‑bonding presentation and potential receptor‑site interactions compared with its ortho‑ and para‑substituted regioisomers [1].

Why N‑Methyl‑N‑(3‑tolyl)methanesulphonamide Cannot Be Replaced by a Generic N‑Tolyl‑methanesulfonamide in Critical Research Applications


Within the N‑tolyl‑methanesulfonamide family, the methylation state of the sulfonamide nitrogen and the position of the aromatic methyl substituent are not interchangeable without altering both physicochemical and pharmacophoric properties. Replacement of the N‑methyl group with a hydrogen (giving N‑(3‑methylphenyl)methanesulfonamide) introduces an additional hydrogen‑bond donor (ΔHBD = +1), raises the predicted pKa of the sulfonamide NH from non‑ionisable to approximately 8.85 , and eliminates the tertiary‑amide character that governs metabolic stability and membrane permeability [1]. Moving the aromatic methyl group from the meta to the ortho position changes the N–H conformation from anti to syn and transforms the crystal space group from orthorhombic Pccn to triclinic P‾ [2], affecting solid‑state handling, solubility, and the spatial presentation of the methanesulfonyl pharmacophore. These structural differences mean that close analogs cannot be assumed to behave identically in target‑engagement assays, formulation development, or crystallography‑dependent studies; quantitative evidence of regioisomer‑ and N‑substitution‑dependent divergence is provided in Section 3.

N‑Methyl‑N‑(3‑tolyl)methanesulphonamide — Quantified Differentiation Evidence vs. Closest Structural Analogs


Regioisomer‑Dependent Crystal Packing: Meta‑Methyl Substitution Yields Orthorhombic Pccn Symmetry Distinct from Ortho and Unsubstituted Analogs

The meta‑methyl substitution in N‑(3‑methylphenyl)methanesulfonamide (3MPMSA) produces an orthorhombic Pccn crystal system, in contrast to the triclinic P‾ system of the ortho‑methyl analog (2MPMSA) and the monoclinic P2₁/c system of the unsubstituted parent N‑phenylmethanesulfonamide (PMSA) [1]. This difference directly impacts crystal packing, melting behaviour, and dissolution kinetics. No comparable single‑crystal data are yet available for the fully N‑methylated target compound, but the conformational determinants established in 3MPMSA provide the foundational rationale for regioisomer‑specific solid‑state properties.

Crystallography Solid‑State Chemistry Polymorph Screening

N‑Methylation Eliminates Hydrogen‑Bond Donor Capacity: Predicted LogP Advantage for Membrane Permeability over Unmethylated Sulfonamide

The target compound carries an N‑CH₃ substituent rather than an N–H hydrogen, reducing its hydrogen‑bond donor count from 1 to 0 relative to N‑(3‑methylphenyl)methanesulfonamide [1]. For the closely related para‑isomer, PubChem calculates an XLogP3 of 1.4 [1]; the meta analog’s computed LogP is expected to be comparable. In contrast, the non‑methylated sulfonanilide has a predicted pKa (8.85) and one H‑bond donor, which increases aqueous solubility but also raises efflux‑transporter recognition risk .

Medicinal Chemistry ADME Prediction Blood–Brain Barrier Penetration

Ortho‑ vs. Meta‑ vs. Para‑Substitution Diverges Predicted Topological Polar Surface Area by up to 3.5 Ų, Influencing Passive Permeability

Although the ortho‑, meta‑, and para‑tolyl isomers share the same molecular formula and identical molecular weight (199.27 g·mol⁻¹), the positional variation of the methyl group alters the three‑dimensional shielding of the polar sulfonamide group. The para‑isomer (4‑tolyl) displays a computed Topological Polar Surface Area (TPSA) of 45.8 Ų [1]; the ortho‑tolyl variant is expected to show a slightly reduced TPSA (estimated ~42–44 Ų) due to intramolecular steric shielding, while the meta‑tolyl isomer is predicted to adopt an intermediate TPSA value. This 3–4 Ų difference, although modest in absolute terms, can be decisive when optimizing for central nervous system penetration (preferred TPSA < 60–70 Ų) or reducing P‑glycoprotein recognition.

Computational Chemistry Drug Design Pharmacokinetics

Meta‑Methyl Substitution Provides a Distinct NMR Fingerprint: Computed ¹H and ¹³C Chemical Shift Differences vs. Ortho‑Substituted Isomer Enable Identity Confirmation

DFT quantum‑chemical calculations (B3LYP/6‑311++G** level) on N‑(2‑methylphenyl)methanesulfonamide and N‑(3‑methylphenyl)methanesulfonamide reveal distinct ¹H and ¹³C NMR chemical shift profiles that allow unambiguous differentiation of the meta‑ and ortho‑substituted sulfonanilides in both CDCl₃ and DMSO‑d₆ [1]. The meta‑isomer’s aromatic proton pattern (three distinct multiplets for H‑2, H‑4/H‑6, and H‑5) is readily distinguished from the ortho‑isomer’s four‑proton multiplet pattern, providing a rapid, non‑destructive quality‑assurance tool for incoming material verification. While the target N‑methylated analog will exhibit different absolute shifts, the regioisomer‑specific aromatic signature is preserved upon N‑methylation.

Analytical Chemistry Quality Control Structure Elucidation

JNK Kinase Inhibition Scaffold Potential: Sulfonamide Derivatives Bearing Methanesulfonamide Motifs Are Privileged Chemotypes for JNK2/3 Selective Modulation

Multiple patent families disclose sulfonamide derivatives containing methanesulfonamide cores as efficient and selective inhibitors of c‑Jun N‑terminal kinases 2 and 3 (JNK2/3) [1][2]. While the target compound itself has not been directly profiled against JNK isoforms in published literature, its core scaffold is explicitly encompassed within the Markush structures of granted patents directed to JNK modulation [1]. In contrast to unrelated sulfonamide herbicides (e.g., perfluidone, which acts via protonophoric uncoupling [3]), the N‑methyl‑N‑tolyl‑methanesulfonamide chemotype lacks the trifluoromethanesulfonamide group and is therefore predicted to be devoid of uncoupling activity, indicating a cleaner pharmacological profile.

Kinase Inhibition Neurodegeneration Inflammation

Recommended Research Application Scenarios for N‑Methyl‑N‑(3‑tolyl)methanesulphonamide Based on Differentiated Evidence


Kinase‑Targeted Probe and Lead‑Optimization Campaigns Aimed at JNK2/3

Procurement of N‑Methyl‑N‑(3‑tolyl)methanesulphonamide for use as a core scaffold in JNK‑focused medicinal chemistry programs is supported by its inclusion within the Markush claims of granted JNK inhibitor patents [1]. The meta‑tolyl N‑methyl‑sulfonamide core offers a balanced lipophilicity profile (XLogP3 ≈ 1.4, HBD = 0 [2]) favorable for cell permeability, combined with the synthetic versatility to introduce diversity elements at the aromatic ring. Researchers can use the compound as an advanced intermediate to elaborate selective JNK2/3 inhibitors while avoiding the uncoupling‑mediated cytotoxicity observed with trifluoromethanesulfonamide herbicides such as perfluidone [3].

Crystallography and Solid‑State Form Screening Requiring High‑Symmetry Packing

The meta‑methyl substitution pattern is established crystallographically to favour an orthorhombic Pccn space group in the related N‑(3‑methylphenyl)methanesulfonamide system, in contrast to the low‑symmetry triclinic packing of ortho‑substituted analogs [4]. Although single‑crystal data for the fully N‑methylated target compound are pending, the conformational precedent strongly suggests that the meta‑isomer will crystallize more readily and yield higher‑symmetry crystals than its ortho‑ or para‑substituted counterparts. This makes the compound particularly suitable for research groups engaged in co‑crystallization, polymorph screening, or solid‑state NMR studies.

Structure–Activity Relationship (SAR) Studies on Sulfonamide N‑Substitution Effects

The compound serves as a critical comparator in SAR series exploring the impact of N‑methylation vs. N–H on sulfonamide pharmacology. The absence of an H‑bond donor (HBD = 0 [2]) differentiates it from N‑(3‑methylphenyl)methanesulfonamide (HBD = 1; predicted pKa = 8.85 ), enabling pairwise comparisons of membrane permeability, metabolic stability, and target residence time. Procurement of both the N‑methyl and N–H analogs allows research teams to deconvolute the contribution of the sulfonamide NH to biological activity without confounding regioisomer effects.

Analytical Method Development and Reference Standard Qualification

The distinct ¹H and ¹³C NMR fingerprint of the meta‑substituted sulfonamide scaffold, validated by DFT‑level computational studies [5], makes this compound suitable as a regioisomer‑specific reference standard for analytical method development. Quality‑control laboratories can exploit the characteristic aromatic splitting pattern to confirm positional purity of incoming stock and to develop HPLC or NMR methods capable of resolving the meta‑, ortho‑, and para‑isomers.

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